

# Introduction: Elucidating the Molecular Identity of a Key Synthetic Building Block

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## Compound of Interest

Compound Name: 3-Fluorobenzene-1,2-diamine

Cat. No.: B095444

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**3-Fluorobenzene-1,2-diamine** (CAS: 18645-88-0) is a critical organic building block, widely utilized in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a fluorinated aromatic ring with adjacent amine functionalities, imparts specific properties to target molecules, influencing factors like metabolic stability and bioavailability.[2] Accurate and unambiguous structural confirmation of this intermediate is paramount for ensuring the integrity of a synthetic pathway and the quality of the final product.

This guide provides a comprehensive technical overview of two cornerstone analytical techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)—as applied to the characterization of **3-Fluorobenzene-1,2-diamine**. We will move beyond procedural outlines to explore the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.

## Compound Profile & Key Properties

A foundational understanding of the analyte's physical and chemical properties is the first step in any analytical endeavor.

Property	Value	Source
IUPAC Name	3-fluorobenzene-1,2-diamine	[3]
CAS Number	18645-88-0	[4]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> FN <sub>2</sub>	[3][4]
Molecular Weight	126.13 g/mol	[3][4]
Physical Form	Solid or semi-solid	[5]
Melting Point	40.9-42.2 °C	[6]

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C3 [label="C", pos="1.3,-0.75!"];
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C4 -- C1 [label=""];
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Caption: Chemical Structure of **3-Fluorobenzene-1,2-diamine**.

## Part 1: Functional Group Analysis via FT-IR Spectroscopy

FT-IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, producing a unique spectral fingerprint.

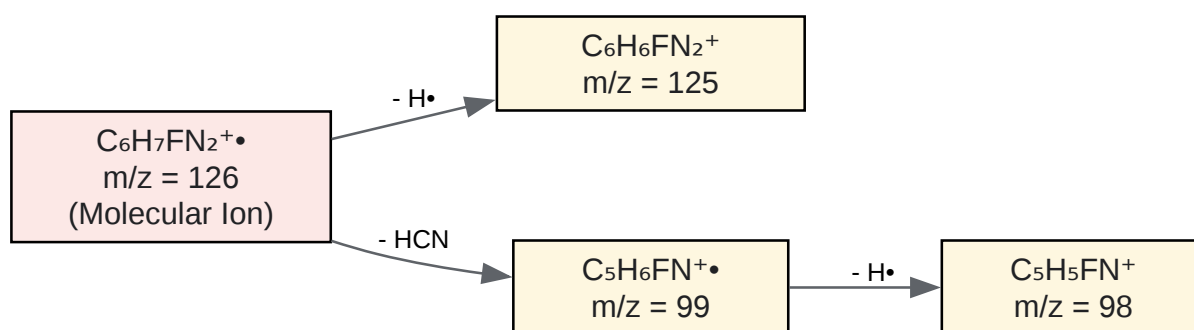
### Experimental Protocol: KBr Pellet Method

This protocol describes a standard, reliable method for analyzing solid samples.

- **Sample Preparation:** Gently grind ~1-2 mg of high-purity **3-Fluorobenzene-1,2-diamine** with ~100-200 mg of dry, FT-IR grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or semi-transparent

disc.

- Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Sample Analysis: Mount the KBr pellet in the sample holder and acquire the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.



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## References

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2. 4-Fluoro-1,2-phenylenediamine [[myskinrecipes.com](http://myskinrecipes.com)]
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